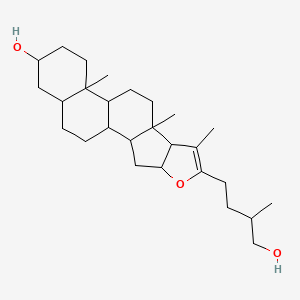

Furost-20(22)-en-3,26-diol

Description

Structure

2D Structure

Properties

CAS No. |

6540-49-4 |

|---|---|

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

6-(4-hydroxy-3-methylbutyl)-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |

InChI |

InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3 |

InChI Key |

IQDKIMJGXXRZGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |

Origin of Product |

United States |

Taxonomic Distribution and Biogeographical Occurrence of Furost 20 22 En 3,26 Diol Derivatives

Presence in Monocotyledonous Plant Families and Genera

The occurrence of Furost-20(22)-en-3,26-diol derivatives is a notable feature of many monocotyledonous plants. These compounds are often found as complex glycosides, with sugar moieties attached at the C-3 and/or C-26 positions of the steroidal aglycone. Their distribution is not uniform and varies significantly between different families, genera, and even species.

Allium Species

The genus Allium, belonging to the Amaryllidaceae family, is well-known for its rich composition of steroidal saponins (B1172615), including furostanol derivatives. nih.gov These compounds are considered important for the plants' defense mechanisms and contribute to their biological activities. core.ac.uk

Allium tuberosum , commonly known as Chinese chive, has been a subject of phytochemical investigations that have revealed the presence of various steroidal glycosides in its seeds. mdpi.comnih.gov Among these are furostanol saponins, which contribute to the complex chemical profile of this plant. capes.gov.brnih.gov Studies have led to the isolation of several tuberosides, which are steroidal saponins, from the seeds of A. tuberosum. nih.govresearchgate.net One of the identified compounds is allituberoside J, which is a derivative of (25S)-5β-furost-20(22)-ene-2α,3β,26-diol. nih.gov

Allium minutiflorum , a wild onion species, has been found to contain a variety of steroidal saponins, including both furostanol and spirostanol (B12661974) glycosides. wellgreenherb.comnih.gov Research on the bulbs of this plant has led to the isolation of new saponins, termed minutosides, which have shown significant antifungal activity. wellgreenherb.comnih.govrjptonline.org

Allium hirtifolium , another species within the genus, is also known to produce steroidal saponins. researchgate.net Phytochemical studies of its flowers have resulted in the isolation of new furostanol and spirostanol saponins, named hirtifoliosides. cabidigitallibrary.org For instance, hirtifolioside B is a furost-20(22)-ene derivative. thieme-connect.com

Allium macrostemon , used in traditional Chinese medicine, is a rich source of steroidal saponins. tandfonline.comencyclopedia.pub Its bulbs have been found to contain a variety of these compounds, including those with a furostanol skeleton. nih.govresearchgate.net A specific derivative, 26-O-β-D-glucopyranosyl-5β-furost-20(22)-25(27)-dien-3β,12β,26-triol-3-O-β-D-glucopyranosyl(1→2)-β-D-galactopyranoside, has been isolated from this species. nih.govnih.gov

Table 1: this compound Derivatives in Allium Species

| Species | Plant Part | Isolated Compound(s) | Reference(s) |

|---|---|---|---|

| Allium tuberosum | Seeds | Allituberoside J | nih.gov |

| Allium hirtifolium | Flowers | Hirtifolioside B | cabidigitallibrary.orgthieme-connect.com |

| Allium macrostemon | Bulbs | 26-O-β-D-glucopyranosyl-5β-furost-20(22)-25(27)-dien-3β,12β,26-triol-3-O-β-D-glucopyranosyl(1→2)-β-D-galactopyranoside | nih.govnih.gov |

Asparagus Species

The genus Asparagus is a significant source of steroidal saponins, with many species being investigated for their phytochemical constituents. mdpi.com Furostanol glycosides are among the prevalent types of saponins found in this genus.

Asparagus cochinchinensis , a well-known medicinal plant, has been extensively studied, leading to the isolation of numerous steroidal saponins from its roots. tandfonline.commdpi.comfrontiersin.orgresearchgate.net Among these are furostanol saponins, such as 26-O-β-d-glucopyranosyl-22α-hydroxyl-(25R)-Δ5(6)-furost-3β,26-diol-3-O-α-l-rhamnopyranosyl-(1 → 2)-[β-d-glucopyranosyl-(1 → 4)-α-l-rhamnopyranosyl-(1 → 4)]-β-d-glucopyranoside. nih.gov

Asparagus acutifolius has also been a subject of phytochemical research, with its roots yielding several new steroidal saponins. capes.gov.brnih.govresearchgate.net These studies have contributed to the understanding of the structural diversity of saponins within the Asparagus genus.

Table 2: this compound Derivatives in Asparagus Species

| Species | Plant Part | Isolated Compound(s) | Reference(s) |

|---|---|---|---|

| Asparagus cochinchinensis | Roots | 26-O-β-d-glucopyranosyl-22α-hydroxyl-(25R)-Δ5(6)-furost-3β,26-diol-3-O-α-l-rhamnopyranosyl-(1 → 2)-[β-d-glucopyranosyl-(1 → 4)-α-l-rhamnopyranosyl-(1 → 4)]-β-d-glucopyranoside | nih.gov |

| Asparagus acutifolius | Roots | Various new steroidal saponins | capes.gov.brnih.govresearchgate.net |

Chlorophytum Species

The genus Chlorophytum is recognized for its production of steroidal saponins, which are believed to be the primary bioactive constituents. nih.govresearchgate.net

Chlorophytum borivilianum , commonly known as Safed Musli, is a medicinal plant whose roots are rich in steroidal and triterpenoidal saponins. researchgate.net Phytochemical screenings have confirmed the presence of these compounds, which are considered responsible for its therapeutic properties. nih.govrjptonline.orgcabidigitallibrary.orgijcmas.com A furostanol derivative, (25R)-26-[(β-D-glucopyranosyl)oxy]-3β-[(β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl)oxy]-5α-furost-20(22)-en-12-one, has been isolated from Chlorophytum deistelianum, a related species. nih.gov

Table 3: this compound Derivatives in Chlorophytum Species

| Species | Plant Part | Isolated Compound(s) | Reference(s) |

|---|---|---|---|

| Chlorophytum borivilianum | Roots | Steroidal saponins | researchgate.netnih.govrjptonline.orgcabidigitallibrary.orgijcmas.com |

| Chlorophytum deistelianum | Aerial parts | (25R)-26-[(β-D-glucopyranosyl)oxy]-3β-[(β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranosyl)oxy]-5α-furost-20(22)-en-12-one | nih.gov |

Dioscorea Species

The genus Dioscorea, commonly known as yam, is a well-established source of steroidal saponins, with diosgenin (B1670711) being a prominent sapogenin. nih.govnih.gov These compounds are of significant interest for their pharmaceutical applications. wikipedia.org

Dioscorea zingiberensis is a key species cultivated for the production of diosgenin and other steroidal saponins. researchgate.netwikipedia.orgrsc.orgnih.govresearchgate.net Its rhizomes are a rich source of furostanol saponins. rsc.org Diosgenin itself is a spirostanol, but it is biosynthetically derived from a furostanol precursor. nih.gov

Table 4: this compound Precursors in Dioscorea Species

| Species | Plant Part | Key Compound(s) | Reference(s) |

|---|---|---|---|

| Dioscorea zingiberensis | Rhizomes | Diosgenin (derived from furostanol precursors), Furostanol steroid saponins (dioscins A–I) | researchgate.netwikipedia.orgrsc.orgnih.govresearchgate.net |

Yucca Species

Plants of the genus Yucca are a major commercial source of steroidal saponins. wellgreenherb.comencyclopedia.pubresearchgate.netnih.gov These saponins are utilized in various industries for their surfactant properties. wellgreenherb.com

Yucca schidigera is particularly known for its high content of steroidal saponins, including both furostanol and spirostanol types. core.ac.ukresearchgate.netresearchgate.netmdpi.comnih.gov The bark of Y. schidigera has been found to contain a variety of these compounds. researchgate.netresearchgate.net The chemical composition includes monodesmosidic and bidesmosidic furostanol saponins. researchgate.net

Table 5: this compound Derivatives in Yucca Species

| Species | Plant Part | Compound Type(s) | Reference(s) |

|---|---|---|---|

| Yucca schidigera | Bark, Whole Plant | Furostanol and spirostanol saponins | core.ac.ukresearchgate.netresearchgate.netmdpi.comnih.gov |

Anemarrhena Species

The genus Anemarrhena is another important source of steroidal saponins within the monocotyledonous plants. mdpi.com

Anemarrhena asphodeloides has a long history of use in traditional medicine, and its rhizomes are rich in a diverse array of chemical constituents, with steroidal saponins being a major group. nih.govatamanchemicals.comresearchgate.netresearchgate.netmdpi.com Phytochemical investigations have led to the isolation of numerous saponins, including timosaponins and anemarsaponins. mdpi.comnih.govnih.govmedchemexpress.cn While many of the characterized compounds are spirostanol glycosides, furostanol saponins are their biosynthetic precursors.

Table 6: Steroidal Saponins in Anemarrhena Species

| Species | Plant Part | Key Compound Group(s) | Reference(s) |

|---|---|---|---|

| Anemarrhena asphodeloides | Rhizomes | Steroidal saponins (Timosaponins, Anemarsaponins) | mdpi.comnih.govatamanchemicals.comresearchgate.netresearchgate.netmdpi.comnih.govnih.govmedchemexpress.cn |

Occurrence in Dicotyledonous Plant Families and Genera

Tribulus terrestris is a plant that is widely distributed across the warm temperate and tropical regions of southern Europe, southern Asia, Africa, and Australia. wikipedia.org It is also found in North, Central, and South America. wikipedia.org This species is well-known for containing a variety of furostanol glycosides. Numerous studies have reported the isolation of derivatives of this compound from this plant. These compounds are often found as complex glycosides, with different sugar moieties attached to the steroidal core. The specific composition of these saponins can vary depending on the geographical origin of the plant. researchgate.net

Cestrum laevigatum, commonly known as inkberry, is native to South America, including Brazil, Paraguay, Ecuador, and Argentina. lucidcentral.org It has become naturalized in southern and eastern Africa. lucidcentral.orgusda.gov Research into the chemical constituents of Cestrum laevigatum has led to the identification of specific this compound derivatives. Two such compounds isolated from this species are 26-O-β-D-glucopyranosyl-(25R,S)-5α-furost-20-ene,2α,3β-diol 3-O-β-D-galactopyranoside and 26-O-β-D-glucopyranosyl-(25R,S)-5α-furost-20-ene,2α,3β-diol 3-O-β-D-galactopyranosyl-(1→4)-β-D-galactopyranoside.

The genus Solanum is a large and diverse group within the Solanaceae family. Solanum paniculatum, known as jurubeba, is common throughout Brazil. wikipedia.orggbif.org Solanum torvum, or turkey berry, is native to the Caribbean and Central America but is now naturalized in many tropical and subtropical regions worldwide. myspecies.infogbif.orgcabidigitallibrary.orglucidcentral.org Both species are known to produce steroidal glycoalkaloids and saponins. While specific this compound derivatives have not been explicitly detailed in all studies, the presence of furostane-type alkaloids with related structures, such as (25R)-3β-amino-furost-22-en,26-ol O(26)-β-D-glucopyranoside (bhattacharyyaine) from S. paniculatum, suggests the biosynthetic pathways for these compounds are active within the genus. nih.gov

Chemodiversity Across Plant Genera and Species

The distribution of this compound derivatives across the surveyed plant genera demonstrates significant chemodiversity. This diversity is primarily expressed through variations in the glycosidic chains attached to the C-3 and C-26 positions of the furostanol skeleton.

In Tribulus terrestris, a wide array of these saponins has been identified, differing in the number and type of sugar units. This variation contributes to the broad range of biological activities attributed to extracts of this plant. In contrast, the identified derivatives in Cestrum laevigatum present a more limited, yet distinct, glycosylation pattern.

The presence of epimers, such as the (25R) and (25S) forms, further contributes to the chemical diversity. For instance, studies on Paris polyphylla have isolated both 25R and 25S epimers of furostanol saponins. nih.gov This stereochemical variation can have significant implications for the biological properties of the compounds.

The occurrence of these compounds in both monocots (Digitalis, Paris) and dicots (Tribulus, Cestrum, Solanum) suggests an early evolutionary origin of the biosynthetic pathways leading to the this compound core structure. The subsequent diversification of glycosylation patterns likely evolved independently in different plant lineages, resulting in the wide spectrum of derivatives observed today.

| Plant Species | Derivative of this compound |

| Digitalis species | This compound glycoside b |

| Paris polyphylla | Neoprotogracillin, Protogracillin |

| Tribulus terrestris | Various furostanol glycosides |

| Cestrum laevigatum | 26-O-β-D-glucopyranosyl-(25R,S)-5α-furost-20-ene,2α,3β-diol 3-O-β-D-galactopyranoside |

| Cestrum laevigatum | 26-O-β-D-glucopyranosyl-(25R,S)-5α-furost-20-ene,2α,3β-diol 3-O-β-D-galactopyranosyl-(1→4)-β-D-galactopyranoside |

| Solanum paniculatum | Related furostane-type alkaloids (e.g., Bhattacharyyaine) |

Advanced Isolation and Purification Methodologies for Furost 20 22 En 3,26 Diol Conjugates

Extraction Techniques from Plant Matrices

The initial and critical step in the isolation of Furost-20(22)-en-3,26-diol conjugates is their extraction from the plant material. The choice of extraction method and solvent system is paramount and is largely dictated by the polarity of the target saponins (B1172615) and the nature of the plant matrix.

Solvent-Based Extraction Approaches

Conventional solvent-based extraction remains a widely employed strategy for obtaining steroidal saponins from plant tissues. These methods leverage the differential solubility of the target compounds in various organic solvents.

Maceration with Ethanol (B145695)/NH4OH, Soxhlet Extraction, Ethanol, n-Butanol, Hexane: Traditional methods often involve the use of polar solvents like ethanol or methanol, sometimes in combination with water. google.com A common procedure involves initial extraction with a hot water-miscible alkanol, such as ethanol, followed by partitioning with a water-immiscible alcohol like n-butanol to selectively extract the steroidal saponins. google.com The use of solvent systems like ethanol modified with ammonium (B1175870) hydroxide (B78521) can enhance the extraction efficiency by altering the pH and improving the solubility of acidic saponins. Soxhlet extraction, a continuous extraction method, offers the advantage of using a smaller volume of solvent but requires thermal stability of the target compounds. Hexane is typically used as a non-polar solvent in a preliminary step to remove lipids and other non-polar constituents, thereby reducing interference in subsequent extraction and purification stages.

| Technique | Solvent System(s) | General Principle | Key Considerations |

| Maceration | Ethanol, Methanol, Ethanol/NH4OH | Soaking the plant material in a solvent to dissolve the target compounds. | Simple and widely applicable; efficiency can be influenced by particle size, temperature, and agitation. |

| Soxhlet Extraction | Ethanol, Methanol | Continuous extraction with a cycling solvent, allowing for efficient extraction with a smaller solvent volume. | Requires thermal stability of the compounds; can be time-consuming. |

| Liquid-Liquid Partitioning | n-Butanol, Water | Separation of compounds based on their differential solubility in two immiscible liquid phases. | Effective for separating saponins from more polar or non-polar impurities. |

| Defatting | Hexane | Pre-extraction step to remove lipids and other non-polar compounds. | Improves the purity of the subsequent extract. |

Pressurized Liquid Extraction Techniques

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient technique that utilizes solvents at elevated temperatures and pressures. These conditions enhance the extraction efficiency by increasing the solubility of the analytes and improving the mass transfer kinetics. For the extraction of furostanol saponins, PLE can offer several advantages over traditional methods, including reduced solvent consumption, shorter extraction times, and potentially higher extraction yields. The ability to precisely control temperature and pressure allows for the optimization of the extraction process for specific this compound conjugates.

Chromatographic Separation Strategies

Following extraction, the crude extract containing a mixture of this compound conjugates and other phytochemicals undergoes a series of chromatographic separations to isolate the individual compounds.

Adsorption Chromatography

Adsorption chromatography separates compounds based on their differential affinity for the surface of a stationary phase.

Vacuum Liquid Chromatography (VLC), Flash Chromatography, and Medium Pressure Liquid Chromatography (MPLC) over Silica (B1680970) Gel and Reversed-Phase Silica Gel: These techniques are fundamental in the initial fractionation of the crude extract. VLC is a useful first step for a rough separation of the extract into fractions of decreasing polarity using a gradient of solvents. Flash chromatography and MPLC are more refined techniques that use pressure to accelerate the separation process, offering better resolution than traditional column chromatography. researchgate.net Both normal-phase (silica gel) and reversed-phase (e.g., C18 silica gel) materials are employed. Normal-phase chromatography separates compounds based on polarity, with more polar compounds being retained more strongly. In contrast, reversed-phase chromatography utilizes a non-polar stationary phase and a polar mobile phase, where non-polar compounds are more strongly retained. The choice between normal and reversed-phase depends on the specific polarity of the this compound conjugates being targeted.

| Technique | Stationary Phase | Separation Principle | Application in Saponin (B1150181) Purification |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Adsorption; separation based on polarity. | Initial, rapid fractionation of crude extracts. |

| Flash Chromatography | Silica Gel, Reversed-Phase Silica Gel | Pressurized adsorption chromatography for faster and more efficient separation. researchgate.net | Further purification of fractions obtained from VLC. |

| Medium Pressure Liquid Chromatography (MPLC) | Silica Gel, Reversed-Phase Silica Gel | A step between flash chromatography and HPLC, offering higher resolution. researchgate.net | Isolation of individual or groups of closely related saponins. researchgate.net |

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC) separates molecules based on their size or molecular weight.

Sephadex LH-20: This modified dextran (B179266) gel is a versatile medium for the separation of natural products, including steroidal saponins. prep-hplc.comresearchgate.net It exhibits a dual hydrophilic and lipophilic nature, allowing for separations in both aqueous and organic solvents. prep-hplc.comresearchgate.net In the context of this compound conjugate purification, Sephadex LH-20 is particularly effective for removing high molecular weight impurities, such as tannins and polymeric pigments, as well as for separating saponins with different glycosidic chain lengths. prep-hplc.comresearchgate.netub.edu The separation can be based on a combination of size exclusion and partition chromatography, depending on the solvent system used. prep-hplc.comresearchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a cartridge-based chromatographic technique used for sample clean-up, concentration, and fractionation. sigmaaldrich.com It operates on the principles of adsorption chromatography and is a valuable tool for purifying this compound conjugates from complex mixtures. sigmaaldrich.com SPE cartridges are available with a wide variety of stationary phases, including normal-phase (e.g., silica, diol), reversed-phase (e.g., C18), and ion-exchange sorbents. orochem.comorochem.com For the purification of furostanol saponins, a diol-functionalized sorbent can be particularly useful. The diol phase offers a polar, hydrophilic surface that can retain the polar glycosidic portions of the saponins, allowing for the removal of less polar impurities. The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving selective isolation of the target compounds. sigmaaldrich.com

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that circumvents the use of a solid support matrix. mdpi.com This method eliminates issues such as the irreversible adsorption of sample components onto a solid support, which can be a significant problem in traditional column chromatography. mdpi.comd-nb.info HSCCC offers high sample loading capacity, cost-effectiveness, and reproducible sample recovery, making it exceptionally suitable for the preparative separation and purification of saponins from natural product extracts. mdpi.comnih.govglobalresearchonline.net

The successful separation of steroidal saponins, including furostanol conjugates, relies heavily on the selection of an appropriate two-phase solvent system. The system must provide moderate hydrophobicity to achieve suitable partition coefficients (K-values) for the target compounds. nih.gov For the isolation of the highly polar furostanol saponins, which have high carbohydrate contents, various solvent systems have been successfully employed. nih.govresearchgate.net

A common strategy involves a multi-step HSCCC approach. For instance, in the separation of saponins from Dioscorea villosa, a reversed-phase mode HSCCC was first used with an n-hexane:n-butanol:water (3:7:10 v/v/v) system to isolate furostanol saponins. researchgate.net Subsequently, the spirostanol (B12661974) saponins that remained in the stationary phase were recovered and separated using a normal-phase HSCCC with a chloroform:methanol:isopropanol:water (10:6:1:4 v/v/v/v) system. researchgate.net Similarly, a two-step High-Performance Countercurrent Chromatography (HPCCC) method was applied to isolate saponins from Liriope platyphylla, yielding a novel furostanol saponin in the second stage using an n-hexane/n-butanol/water (1:9:10 v/v) system in reversed-phase mode. nih.gov

In a single-step HSCCC separation of steroidal saponins from Dioscorea zingiberensis C.H. Wright, 100 mg of a crude extract yielded five purified compounds in under 3.5 hours. nih.gov The process utilized an ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) solvent system, with detection managed by an evaporative light scattering detector (ELSD), which is ideal for non-chromophoric compounds like saponins. nih.govsrce.hr

Table 1: Examples of HSCCC Systems for Steroidal Saponin Isolation

| Plant Source | Target Compounds | HSCCC System & Conditions | Yields from Crude Extract | Reference |

| Dioscorea zingiberensis | Five Steroidal Saponins | Solvent System: Ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v)Sample Size: 100 mg | Compound A: 20.1 mgCompound B: 25 mgCompound C: 17 mgCompound D: 12.3 mgCompound E: 11.2 mg | nih.gov |

| Allium sativum L. (Garlic) | Four Steroidal Saponins | Solvent System: n-butanol-acetic acid-6 mM aqueous ammonium acetate (B1210297) (4:1:5, v/v/v)Sample Size: 300 mg | Compound 1: 23.5 mgCompound 2: 14.7 mgCompound 3: 18.2 mgCompound 4: 7.0 mg | tandfonline.com |

| Liriope platyphylla | Furostanol Saponin | Solvent System (Step 2): n-hexane/n-butanol/water (1:9:10 v/v)Mode: Reversed-phase | Not specified | nih.gov |

| Dioscorea villosa | Three Furostanol Saponins | Solvent System (Step 1): n-hexane:n-butanol:water (3:7:10 v/v/v)Mode: Reversed-phase | Parvifloside: 27.3 mgMethyl protodeltonin: 67.1 mgTrigofoenoside A-1: 18.5 mg | researchgate.net |

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely utilized technique for the final purification of steroidal saponins. nih.govnih.gov It is often employed as a subsequent step after initial fractionation by methods like HSCCC or other column chromatography techniques. mdpi.com For saponins, which often lack a strong UV chromophore, detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). srce.hrnih.gov The most common stationary phase for saponin separation is a C18-bonded silica column, used with a mobile phase gradient of acetonitrile (B52724) and water. nih.govsrce.hrnih.gov

A comparative study on the purification of steroidal saponins from Dioscorea zingiberensis C.H. Wright highlights the utility and parameters of preparative RP-HPLC. nih.gov In this research, a two-step RP-HPLC method was developed to purify the same five saponins isolated by HSCCC from a 100 mg crude extract. nih.govresearchgate.net

The initial separation was performed on a C18 column using an isocratic mobile phase of acetonitrile-water (25:75, v/v). nih.govresearchgate.net This step yielded three fractions. One of these fractions, containing a mixture of compounds, was then subjected to a second preparative RP-HPLC separation using a more polar mobile phase of acetonitrile-water (15:85, v/v) to resolve the remaining saponins. nih.govresearchgate.net

While effective, the preparative RP-HPLC approach required a total elution volume of 960 mL and a two-step operation to achieve the final purified compounds. nih.gov In comparison, HSCCC isolated the same compounds in a single run with a total solvent consumption of only 400 mL, demonstrating that HSCCC can be more cost-effective and generates less solvent waste for this type of separation. nih.gov However, the total separation time for preparative RP-HPLC was significantly shorter, at approximately one hour, compared to over three hours for the HSCCC method. nih.gov

Table 2: Preparative RP-HPLC for Steroidal Saponin Purification from D. zingiberensis

| Parameter | Step 1 | Step 2 | Reference |

| Column | GRACE Adsorbosphere C18 (250 mm x 22 mm, 10 μm) | GRACE Adsorbosphere C18 (250 mm x 22 mm, 10 μm) | researchgate.net |

| Mobile Phase | Acetonitrile-water (25:75, v/v) | Acetonitrile-water (15:85, v/v) | nih.govresearchgate.net |

| Flow Rate | 16 mL/min | 16 mL/min | researchgate.net |

| Detection | UV at 203 nm | UV at 203 nm | researchgate.net |

| Sample Size | 100 mg crude extract | ~80 mg sub-fraction from Step 1 | nih.gov |

| Total Yields | Compound A: 15.7 mgCompound B: 20.5 mgCompound C: 14.2 mgCompound D: 8.5 mgCompound E: 8.8 mg | - | researchgate.net |

Comprehensive Structural Elucidation and Stereochemical Assignment of Furost 20 22 En 3,26 Diol and Its Glycosides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of furostanol saponins (B1172615). A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon signal, determine the connectivity of atoms, and establish the relative stereochemistry of the molecule. nih.govnih.gov

One-dimensional NMR spectra provide the initial, fundamental information about the chemical environment of the protons and carbons within the molecule.

The ¹H NMR spectrum of a Furost-20(22)-en-3,26-diol glycoside reveals characteristic signals for the steroidal aglycone and the attached sugar moieties. Key signals for the aglycone include:

Two angular methyl proton singlets, typically observed for C-18 and C-19.

A doublet for the C-21 methyl group.

A doublet for the C-27 methyl group.

A broad multiplet for the proton at C-3, the position of which is indicative of its orientation (α or β).

Signals corresponding to the two protons of the C-26 hydroxymethylene group.

Anomeric proton signals from the sugar units, typically found in the δ 4.4–5.8 ppm region, whose coupling constants are indicative of the glycosidic bond's configuration (α or β). researchgate.net

The ¹³C NMR spectrum , often run with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For the this compound aglycone, characteristic signals include:

The C-20 and C-22 carbons of the double bond, which resonate at approximately δ 155.0 and δ 105.0 ppm, respectively.

The C-26 methylene carbon, appearing around δ 65.0 ppm.

The C-3 carbon, typically resonating around δ 70-80 ppm, with its exact shift depending on glycosylation.

Signals for the methyl carbons (C-18, C-19, C-21, C-27). researchgate.net

The chemical shifts of the sugar units are compared with known values to identify the type of monosaccharides present (e.g., glucose, rhamnose, galactose). nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Moiety (Note: Data compiled from literature on related furostanol saponins. Shifts are in ppm and recorded in pyridine-d₅. Actual values may vary based on substitution and stereochemistry.)

| Position | ¹³C (δ ppm) | ¹H (δ ppm, multiplicity, J in Hz) |

| 3 | ~78.0 | ~3.9 (m) |

| 18 | ~16.5 | ~0.85 (s) |

| 19 | ~19.4 | ~1.05 (s) |

| 20 | ~155.0 | - |

| 21 | ~16.0 | ~1.75 (d, 6.5) |

| 22 | ~105.5 | - |

| 25 | ~32.0 | ~2.3 (m) |

| 26 | ~65.0 | ~3.7 (m), ~3.4 (m) |

| 27 | ~17.2 | ~1.0 (d, 6.8) |

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) spin systems, which is crucial for tracing the connectivity within each sugar residue and through the steroidal backbone. nih.govcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their attached, and usually better-resolved, proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is key to assembling the entire molecule. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This technique is used to:

Connect the individual spin systems of the steroid nucleus.

Determine the sequence of sugar units by observing correlations between an anomeric proton of one sugar and a carbon of the adjacent sugar.

Establish the attachment points of the sugar chains to the aglycone (e.g., a correlation between the anomeric proton of the first sugar and C-3 of the aglycone). nih.govresearchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for stereochemical assignments. researchgate.net

The stereochemistry of furostanol saponins, particularly at the C-25 position, is a critical aspect of their structural characterization. The configuration at C-25 (R or S) is typically determined by analyzing the chemical shift difference (Δδ = δH-26a - δH-26b) of the two C-26 methylene protons in the ¹H NMR spectrum.

In related compounds, a larger chemical shift difference is often indicative of the 25S configuration, while a smaller difference suggests the 25R configuration. Furthermore, NOESY spectra provide definitive evidence for stereochemistry. For instance, in a (25S)-isomer, a NOESY correlation is typically observed between H-27 (methyl group) and one of the C-24 protons, whereas in a (25R)-isomer, correlations might be seen between H-27 and protons at C-23. nih.gov The configuration of the double bond at C-20(22) is also confirmed using NOESY correlations between the C-21 methyl protons and other nearby protons. researchgate.net

Mass Spectrometry (MS) for Molecular Formulae and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the parent glycoside and, through fragmentation analysis, confirms the sequence of the sugar chains and the structure of the aglycone.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is routinely used to determine the precise molecular mass of the saponin (B1150181). nih.gov This allows for the calculation of an unambiguous molecular formula, which is the first step in identifying a new compound. The technique typically detects the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻. usda.govekb.egrsc.org The high accuracy of HRMS is essential for distinguishing between compounds with very similar masses (isomers). acs.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS), though an older technique, has also been successfully applied to the analysis of furostanol saponins. nih.govnih.gov It is particularly useful for providing molecular weight information from pseudo-molecular ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Tandem MS (MS/MS) experiments, whether using ESI or FAB, are crucial for structural elucidation. In these experiments, the parent ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information:

Sugar Sequencing: The sequential loss of sugar residues (e.g., loss of a 162 Da hexose (B10828440) unit or a 146 Da deoxyhexose unit) from the parent ion confirms the mass and sequence of the sugars in the glycosidic chain. nih.govnih.gov

Aglycone Identification: After the loss of all sugar units, the remaining ion corresponds to the aglycone [Aglycone+H]⁺.

Characteristic Fragmentation: Furostanol saponins exhibit a characteristic fragmentation pattern involving the cleavage of the F-ring. The loss of the C-26 sugar moiety is often a primary fragmentation step. A key diagnostic fragment ion often observed corresponds to the cleavage of the E-ring. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Δ20,22 double bond indication)

Infrared (IR) spectroscopy is a fundamental analytical technique employed in the structural elucidation of this compound and its glycosides. It provides valuable information regarding the presence of key functional groups within the molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the context of this compound, the IR spectrum is analyzed for several key absorption bands. The presence of hydroxyl (-OH) groups at C-3 and C-26 is confirmed by a broad absorption band typically observed in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the steroidal backbone and the sugar moieties (in the case of glycosides) are evident in the 3000-2850 cm⁻¹ region.

A particularly diagnostic feature for this class of furostanol saponins is the identification of the C=C double bond within the furostene ring system, specifically the Δ20,22 double bond. The stretching vibration of this C=C bond is expected to produce a weak to medium absorption band in the region of 1670-1640 cm⁻¹. The precise position and intensity of this band can be influenced by the substitution pattern around the double bond. For instance, in derivatives such as (E)-(25S)-23-acetyl-5β-furost-22-ene-3β,26-diyl diacetate, the C=C stretching vibration is coupled with the carbonyl group, influencing its spectral position.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Significance for this compound |

| O-H (stretching) | 3400 - 3200 (broad) | Indicates the presence of hydroxyl groups at C-3 and C-26. |

| C-H (stretching) | 3000 - 2850 | Confirms the presence of the steroidal backbone and sugar moieties. |

| C=C (stretching) | 1670 - 1640 | Diagnostic for the Δ20,22 double bond in the furostene ring. |

| C-O (stretching) | 1260 - 1000 | Associated with the C-O bonds of the hydroxyl and ether linkages. |

| Fingerprint Region | 1500 - 600 | Provides a unique spectral signature for the overall molecular structure. |

Optical Rotation for Absolute Configuration Determination

Optical rotation is a critical tool for determining the absolute configuration of chiral molecules like this compound and its glycosides. The specific rotation, [α]D, is a physical constant that measures the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The sign of the rotation (+ or -) and its magnitude are characteristic of the molecule's three-dimensional structure.

The determination of the absolute configuration of the sugar units themselves also relies on optical rotation, often after acidic hydrolysis to liberate the individual monosaccharides. The comparison of the optical rotation of the isolated sugars with that of authentic standards of D- and L-sugars provides a definitive assignment of their stereochemistry.

| Compound | Specific Rotation ([α]D) | Solvent | Significance |

| 26-O-β-D-glucopyranosyl-(25S)-5α-furostane-20(22)-en-12-one-3β, 26-diol-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-galactopyranoside | –63.6° (at 25 °C) | Methanol | The negative sign and magnitude contribute to the overall stereochemical assignment of this complex glycoside. nih.gov |

Glycosidic Linkage Analysis (e.g., Permethylation followed by Methanolysis and Hydrolysis)

Determining the precise manner in which the sugar units are interconnected and attached to the aglycone is a critical step in the structural elucidation of this compound glycosides. A classic and powerful method for this purpose is glycosidic linkage analysis, which typically involves permethylation, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) that can be analyzed by gas chromatography-mass spectrometry (GC-MS).

Permethylation: All free hydroxyl groups in the glycoside are converted to methyl ethers using a reagent such as methyl iodide in the presence of a strong base (e.g., sodium hydride). This step is crucial as it protects the hydroxyl groups that are not involved in glycosidic linkages.

Hydrolysis: The permethylated glycoside is then subjected to acid hydrolysis, which cleaves all the glycosidic linkages. This process liberates the individual methylated monosaccharides. The positions that were originally involved in glycosidic linkages or the ring structure are now free hydroxyl groups.

Reduction: The aldehyde or ketone group of the resulting methylated monosaccharides is reduced, typically with sodium borodeuteride, to form the corresponding alditols. The use of a deuterated reagent helps in the subsequent mass spectral analysis to identify the C-1 position.

Acetylation: The newly formed hydroxyl groups (from the cleaved glycosidic linkages) are then acetylated.

GC-MS Analysis: The resulting PMAAs are volatile and can be separated and identified by GC-MS. The fragmentation pattern in the mass spectrum of each PMAA reveals the positions of the methyl and acetyl groups, which in turn indicates the original positions of the glycosidic linkages.

For a hypothetical glycoside of this compound where a glucose unit is attached to the C-3 hydroxyl group and another glucose unit is attached to the C-26 hydroxyl group, the analysis would proceed as described. The identification of the specific PMAAs would confirm the attachment points and the nature of the sugar linkages. This detailed analysis is indispensable for the complete and unambiguous structural determination of these complex natural products.

| Step | Procedure | Purpose | Resulting Chemical Modification |

| 1. Permethylation | Treatment with methyl iodide and a strong base. | To protect all free hydroxyl groups. | Free -OH groups are converted to -OCH₃ groups. |

| 2. Hydrolysis | Acid-catalyzed cleavage of glycosidic bonds. | To break the sugar-sugar and sugar-aglycone linkages. | Methylated monosaccharides with free -OH groups at the linkage positions are formed. |

| 3. Reduction | Treatment with sodium borodeuteride. | To convert the open-chain aldehyde/ketone to an alditol. | The C=O group at C-1 is reduced to a -CH(OH)- group. |

| 4. Acetylation | Treatment with acetic anhydride. | To derivatize the newly exposed hydroxyl groups for GC analysis. | The free -OH groups (from the linkage points) are converted to -OAc groups. |

| 5. GC-MS Analysis | Separation and fragmentation of the derivatives. | To identify the partially methylated alditol acetates (PMAAs). | The fragmentation pattern reveals the original linkage positions. |

Synthetic Strategies and Chemical Derivatization of Furost 20 22 En 3,26 Diol Scaffolds

Semi-Synthetic Approaches from Steroidal Precursors

The majority of medicinally valuable steroids are not synthesized from simple starting materials but are instead derived through semi-synthesis from naturally occurring steroidal precursors. arkat-usa.org This approach leverages the complex, pre-existing carbon skeleton of these natural products, making the synthesis of intricate steroid derivatives more efficient. Key starting materials for the synthesis of furost-20(22)-en-3,26-diol and its derivatives include:

Diosgenin (B1670711): A steroidal sapogenin extracted from plants of the Dioscorea species, diosgenin is arguably the most economically significant precursor for the commercial production of steroids. arkat-usa.org Its conversion to furost-20(22)-ene derivatives is a well-established process. arkat-usa.org

Saponins (B1172615): These glycosides of steroids or triterpenoids are abundant in many plant species. Upon hydrolysis, they yield the aglycone (sapogenin), which can then be used as a starting material for further chemical transformations.

Phytosterols (B1254722): A group of naturally occurring steroids found in plants, phytosterols such as sitosterol, campesterol, and stigmasterol (B192456) can be chemically converted into valuable steroid intermediates.

Cholesterol and Bile Acids: These animal-derived steroids also serve as important precursors in the semi-synthesis of various steroidal drugs.

The conversion of these precursors into the furost-20(22)-ene scaffold typically involves a series of chemical reactions that open the spiroketal side chain of the parent sapogenin.

Oxidative Transformations of Furost-20(22)-enes (Pseudosapogenins)

The double bond at the C-20(22) position in the furostene skeleton is a key functional group that allows for a variety of oxidative transformations. These reactions are crucial for either introducing new functionalities or for cleaving the furostane side chain to yield pregnane (B1235032) derivatives, which are important intermediates for the synthesis of steroid hormones.

Several oxidizing agents have been employed to transform the furost-20(22)-ene double bond, each with its own characteristic reactivity and mechanism.

m-Chloroperoxybenzoic Acid (m-CPBA): This peroxy acid is a common reagent for the epoxidation of alkenes. The reaction of 6β-methoxy-3α,5-cyclo-5α-furost-20(22)-ene with m-CPBA is presumed to initially form an unstable epoxide. arkat-usa.org This intermediate can then undergo further reactions, such as rearrangement to an allylic alcohol or cleavage of the C20-C22 bond, especially in a buffered medium. arkat-usa.org The reaction can also lead to the formation of α,β-unsaturated ketones and α-hydroxy-lactones. arkat-usa.org The mechanism of m-CPBA oxidations can be complex, potentially involving concerted, metal-mediated, or even free-radical pathways depending on the reaction conditions and the presence of catalysts. rsc.org

Dimethyldioxirane (DMDO): This potent oxidizing agent can also be used for the epoxidation of the furostene double bond. In some cases, it can lead to the formation of an allylic alcohol as the primary product. arkat-usa.org

Osmium Tetroxide (OsO₄): This reagent is specifically used for the syn-dihydroxylation of alkenes. The reaction of pseudosapogenins with osmium tetroxide results in the formation of dihydroxylation products at the C-20 and C-22 positions. arkat-usa.orgcapes.gov.br

Table 1: Oxidation Products of Furost-20(22)-ene Derivatives

| Starting Material | Reagent | Product(s) | Reference |

| 6β-Methoxy-3α,5-cyclo-5α-furost-20(22)-ene | m-CPBA | Allylic alcohol, α,β-unsaturated ketone, α-hydroxy-lactone | arkat-usa.org |

| 26-Tosyloxy-6β-methoxy-3α,5-cyclo-5α-furost-20(22)-ene | m-CPBA (buffered) | C20-C22 bond cleavage products | arkat-usa.org |

| 26-Tosyloxy-6β-methoxy-3α,5-cyclo-5α-furost-20(22)-ene | Dimethyldioxirane | Allylic alcohol | arkat-usa.org |

| Pseudosapogenins | Osmium Tetroxide | Dihydroxylation products | arkat-usa.org |

The oxidative cleavage of the E ring in pseudosapogenins is a cornerstone of steroid hormone synthesis. Reagents such as chromium trioxide in acetic acid (CrO₃/AcOH), potassium permanganate/sodium periodate (B1199274) (KMnO₄/NaIO₄), or hydrogen peroxide in acetic acid (H₂O₂/AcOH) have been extensively studied for this transformation. arkat-usa.org These reactions lead to the formation of 16-dehydro-pregnane derivatives, which are key intermediates in the production of corticosteroids and sex hormones. arkat-usa.org The oxidation of 17α-hydroxy furost-20(22)-enes with reagents like m-CPBA can also lead to degradation, yielding C21 or C19 steroids. capes.gov.br

Targeted Derivatization for Structure-Activity Relationship Investigations

To explore the biological activities of the furostane scaffold and to develop compounds with improved therapeutic properties, targeted chemical modifications are essential. These derivatizations focus on introducing new functional groups at specific positions or modifying the core skeleton.

The introduction of hydroxyl groups at various positions on the steroid nucleus can significantly impact the biological activity and stability of the molecule. researchgate.net For example, microbial hydroxylation has been used to introduce hydroxyl groups at positions such as C-7 and C-11 in steroidal structures. researchgate.net The synthesis of hydroxylated derivatives of this compound at positions like C-2, C-5, and C-19 is a key strategy in structure-activity relationship (SAR) studies. capes.gov.br

Modifications to the furostane skeleton itself can also lead to compounds with novel properties. This includes:

Ketone Formation at C-12: The introduction of a keto group at the C-12 position is a common modification in steroid chemistry, often influencing the biological activity profile.

Methoxy (B1213986) Derivatives at C-22: The formation of methoxy derivatives at the C-22 position of the furostane ring can alter the molecule's polarity and its interaction with biological targets.

These modifications, along with others such as the introduction of chlorine atoms or the formation of triazole derivatives, are part of a broader strategy to generate a library of furostane-based compounds for biological screening. researchgate.netnih.gov The ultimate goal is to identify novel analogues with potent and selective activities, as has been demonstrated in the synthesis of diosgenin analogues with anti-inflammatory or antiproliferative properties. nih.govnih.gov

Biosynthetic Pathways and Enzymatic Transformations of Furostanol Saponins

Postulated Biosynthetic Routes to Furost-20(22)-en-3,26-diol Aglycones

The biosynthesis of furostanol saponin (B1150181) aglycones, such as this compound, originates from the sterol cholesterol. nih.govtmc.edu The pathway involves a series of oxidation, hydroxylation, and glycosylation reactions on the squalene (B77637) molecular backbone. mdpi.com While the complete pathway is still under investigation, key steps have been elucidated.

The journey from cholesterol to the furostanol skeleton is believed to involve several cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the crucial hydroxylation events that functionalize the cholesterol molecule, preparing it for subsequent transformations. In plants that produce steroidal saponins (B1172615), specific P450s, such as those from the CYP90 family, have evolved to catalyze sterol 16,22-polyhydroxylation, a critical step in the formation of the furostanol structure. nih.gov

The formation of the characteristic open F-ring of furostanol saponins is a key divergence from the biosynthesis of spirostanol (B12661974) saponins, which possess a closed E-ring. mdpi.com The aglycone of this compound is identified as (25R)-furost-5-ene-3β,22α,26-triol. nih.gov The biosynthesis is thought to proceed through the mevalonate (B85504) (MVA) pathway in the cytosol, starting with the cyclization of 2,3-oxidosqualene. mdpi.com This initial step is a critical branch point, directing metabolites towards either primary sterol synthesis or secondary saponin synthesis. mdpi.com

The table below outlines the postulated key intermediates and enzyme classes involved in the biosynthesis of the this compound aglycone from cholesterol.

| Precursor/Intermediate | Enzyme Class | Transformation |

| Cholesterol | Cytochrome P450s (e.g., CYP90) | Hydroxylation at various positions (e.g., C-16, C-22, C-26) |

| Hydroxylated Cholesterol Derivatives | Oxidoreductases | Further oxidation and rearrangement |

| This compound Aglycone | - | Final aglycone structure |

Enzymatic Glycosylation and Deglycosylation Processes

The structural diversity and biological activities of furostanol saponins are significantly influenced by the nature and position of their sugar chains. ovid.com These sugar moieties are attached and removed through the coordinated action of glycosyltransferases and glycosidases.

Glycosylation, the attachment of sugar units, is a crucial final step in the biosynthesis of saponins. mdpi.com This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which belong to the GT1 family. ovid.comnih.gov UGTs transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to the aglycone or a growing sugar chain. nih.gov

In the case of furostanol saponins like those derived from this compound, glycosylation commonly occurs at the C-3 and C-26 hydroxyl groups. mdpi.com The assembly of the sugar chains is a sequential process, often involving multiple UGTs with distinct substrate and site specificities. nih.gov For instance, one UGT might catalyze the initial attachment of a glucose or galactose to the C-3 position of the aglycone, while other UGTs would then elongate this sugar chain by adding further sugar residues. nih.govresearchgate.net The identification and characterization of these UGTs remain challenging due to their vast diversity and the often transient nature of their substrates. nih.gov

The table below summarizes the types of glycosyltransferases and their roles in the assembly of sugar chains on furostanol saponins.

| Enzyme Type | Sugar Donor | Function |

| UDP-glycosyltransferase (UGT) | UDP-glucose, UDP-galactose, UDP-rhamnose, etc. | Sequential addition of sugar units to the aglycone at specific positions (e.g., C-3, C-26). |

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the removal of sugar moieties from saponins. This process can be a part of the natural turnover of these compounds in the plant or a key step in their conversion to other forms.

A particularly important transformation in the metabolism of furostanol saponins is the cleavage of the glucose unit at the C-26 position. This reaction is catalyzed by a specific β-glucosidase, often referred to as furostanol glycoside 26-O-β-glucosidase (F26G). mdpi.comnih.govresearchgate.net The removal of this C-26 glucose instigates a spontaneous cyclization reaction, converting the open-chain furostanol saponin into a more stable spirostanol saponin. mdpi.com

Cleavage of terminal glycosides at the C-3 position can also occur, mediated by other specific glycosidases. This deglycosylation can alter the biological activity and solubility of the saponin. The enzymatic removal of sugar residues is a critical aspect of saponin metabolism and contributes to the dynamic chemical profile of the plant.

The table below details the role of specific glycosidases in the modification of furostanol saponins.

| Enzyme | Substrate | Product |

| Furostanol glycoside 26-O-β-glucosidase (F26G) | Furostanol saponin with a C-26 glucose | Spirostanol saponin |

| β-glucosidase / α-rhamnosidase (specific) | Furostanol saponin with terminal C-3 sugar | Deglycosylated furostanol saponin |

Identification of Key Enzymes and Rate-Limiting Steps in Saponin Biotransformation

The biosynthesis of saponins is a highly regulated process, and identifying the key enzymes and rate-limiting steps is crucial for understanding and potentially manipulating the production of these compounds. Several enzymes in the upstream pathway have been identified as potential control points.

Farnesyl diphosphate (B83284) synthase (FPS) and squalene synthase (SS) are considered key regulatory enzymes in the biosynthesis of triterpene and steroidal saponins. nih.govnih.gov Overexpression of the FPS gene has been shown to increase saponin content in cell cultures of Panax notoginseng. nih.gov Squalene epoxidase (SE) is another critical enzyme that catalyzes the formation of 2,3-oxidosqualene, the precursor for all triterpenoid (B12794562) and steroidal saponins. researchgate.net

In the later stages of the pathway, the cytochrome P450s and UGTs that perform the specific hydroxylations and glycosylations of the furostanol skeleton are likely to be key control points. The expression and activity of these enzymes can be influenced by various factors, including developmental stage and environmental stimuli. While many candidate genes for these enzymes have been identified through transcriptome analysis, the functional characterization of each enzyme is an ongoing area of research. researchgate.netmdpi.com

| Enzyme | Step in Pathway | Significance |

| Farnesyl Diphosphate Synthase (FPS) | Isoprenoid precursor synthesis | A rate-limiting enzyme in the saponin synthesis pathway. nih.govnih.gov |

| Squalene Synthase (SS) | Squalene synthesis | A key enzyme in the metabolic flux towards triterpenes and sterols. nih.gov |

| Squalene Epoxidase (SE) | 2,3-oxidosqualene synthesis | A rate-limiting enzyme for triterpenoid saponin biosynthesis. researchgate.net |

| Cytochrome P450 Monooxygenases (P450s) | Aglycone modification | Catalyze specific hydroxylations, determining the final aglycone structure. |

| UDP-glycosyltransferases (UGTs) | Glycosylation | Determine the structure and diversity of the final saponin products. |

Structure Activity Relationship Sar Studies of Furost 20 22 En 3,26 Diol and Its Glycosides

Influence of Aglycone Structural Features

The core aglycone structure provides the foundational framework that dictates the potential for biological interaction. Key features include the configuration of the steroidal rings, the position of double bonds, and the nature of the E-ring, which distinguishes furostanols from the related spirostanols.

Steroidal Ring System and Double Bond Position: The arrangement of the A/B rings and the presence of unsaturation within the steroidal nucleus are significant for bioactivity. For instance, comparison of (25R)-furost-5-ene-3β,22α,26-triol with (25R)-5α-furost-7-ene-3β,22α,26-triol shows that the shift of a double bond from the C-5/C-6 position to the C-7/C-8 position can influence the compound's properties, though both forms serve as aglycones for active glycosides. nih.gov

A crucial feature for the activity of many furostanol glycosides is the presence of a double bond at the C-20/C-22 position. researchgate.net Research has indicated that furostanol glycosides possessing this Δ20(22) unsaturation exhibit stronger inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells compared to analogues lacking this feature. researchgate.net This suggests that the rigidity and electronic configuration imparted by this double bond are important for interaction with biological targets.

Furostanol vs. Spirostanol (B12661974) Framework: Furostanol glycosides are biosynthetic precursors to the corresponding spirostanol glycosides. nih.gov The key structural difference is the open E-ring of the furostanol, which features a hydroxyl group at C-26, versus the closed spiroketal E-ring of the spirostanol. This distinction is fundamental to their biological profiles. Furostanol glycosides, such as the glycosides of Furost-20(22)-en-3,26-diol, are often considered the more active form. For example, a furostanol glycoside from Convallaria majalis demonstrated significant cytotoxicity against several cancer cell lines, highlighting the importance of the open furostan (B1232713) framework for this activity. nih.gov The conversion from a furostanol to a spirostanol, which involves the enzymatic cleavage of the C-26 glucose moiety, can modulate or in some cases reduce bioactivity. nih.gov Both furostanol and spirostanol glycosides have been identified as dual inhibitors of the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) enzymes, indicating their potential as anti-inflammatory agents. nih.gov

| Structural Feature | Observation | Biological Activity Impact | Reference |

|---|---|---|---|

| Furostanol Framework (Open E-ring) | Generally considered the more active precursor form. | Essential for certain cytotoxic and anti-inflammatory activities. | nih.govnih.gov |

| Spirostanol Framework (Closed E-ring) | Formed from furostanols; also demonstrates bioactivity. | Active as anti-inflammatory (5-LOX/COX-2) inhibitors. | nih.gov |

| Δ20(22) Double Bond | Presence of this double bond enhances activity. | Stronger inhibition of nitric oxide (NO) production. | researchgate.net |

| Δ5 Double Bond | Common feature in many bioactive steroidal glycosides. | Contributes to the overall conformation and activity profile. | nih.gov |

Role of Glycosidic Linkages and Sugar Moiety Diversity

The number, type, and linkage of sugar units attached to the this compound aglycone are paramount to its biological function. nih.gov Glycosylation can influence solubility, cell permeability, and interaction with specific receptors or enzymes. researchgate.net

The specific sugars and their linkages within the C-3 oligosaccharide chain are crucial for fine-tuning biological activity. The terminal sugar unit, in particular, can be a key determinant of potency.

Significance of Stereochemistry on Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor influencing the biological activity of furostanol glycosides. The configuration at the C-25 chiral center is particularly important.

Both (25R) and (25S) isomers are found in nature, and their stereochemistry can impact the orientation of the side chain, thereby affecting how the molecule binds to its target. For example, the (25R) configuration has been identified in several furostanol saponins (B1172615) from Tribulus terrestris. nih.gov The determination of this configuration is often based on the chemical shift difference between the two H₂-26 protons in NMR spectroscopy. nih.gov Conversely, other active compounds, such as a furostanol glycoside from Convallaria majalis and a derivative from Tribulus terrestris featuring a C-12 ketone, have been identified as having the (25S) configuration. nih.govnih.gov The fact that both epimers are associated with active compounds suggests that the optimal configuration may be target-dependent, with some biological systems preferentially interacting with one isomer over the other.

Positional Effects of Hydroxylation and Other Substituents on Activity

The introduction of additional functional groups, such as hydroxyls or ketones, at various positions on the steroidal aglycone can significantly modulate bioactivity. The position of these substituents determines their effect on the molecule's polarity, shape, and hydrogen-bonding capacity. mdpi.com

For instance, the presence of a ketone group at the C-12 position has been reported in bioactive furostanol glycosides. nih.govresearchgate.net This substitution introduces a planar, polar group that can drastically alter the conformation of the C-ring and its interaction with molecular targets compared to an unsubstituted or hydroxylated C-12. Furthermore, a hydroxyl group at C-20 has been noted in a furostanol glycoside with NO production inhibitory activity, suggesting this feature contributes to its biological effect. researchgate.net While specific SAR data for hydroxyl groups at C-2, C-5, C-17, and C-19 on the this compound skeleton are less detailed, the general principle in steroid and flavonoid chemistry is that the number and location of hydroxyl groups are major determinants of antioxidant and cytotoxic potential. mdpi.commdpi.com

| Structural Element | Variation | Significance for Bioactivity | Reference |

|---|---|---|---|

| C-25 Stereochemistry | (25R) | Identified in active furostanol saponins. | nih.gov |

| (25S) | Identified in active furostanol saponins with cytotoxic properties. | nih.govnih.gov | |

| C-3 Sugar Chain | Type and number of sugars | Modulates solubility and potency; can enhance or decrease cytotoxicity. | nih.gov |

| Terminal α-L-rhamnopyranosyl (1→2) linkage | Specific structural motif contributing to the activity profile. | nih.gov | |

| C-26 Sugar Chain | Single β-D-glucopyranosyl unit | Maintains the furostanol structure; its removal leads to spirostanol formation. | nih.gov |

| Other Substituents | C-12 Ketone | Alters C-ring conformation and polarity; found in active compounds. | nih.govresearchgate.net |

| C-20 Hydroxyl | Contributes to NO production inhibitory activity. | researchgate.net |

Mechanistic Investigations of Furost 20 22 En 3,26 Diol Conjugates in Biological Systems in Vitro Studies

Cellular and Molecular Mechanisms of Anti-inflammatory Action (e.g., Inhibition of Nitric Oxide Generation, Downregulation of TNF-α and IL-6 Expression in Cell Lines)

Furostanol saponins (B1172615) have demonstrated notable anti-inflammatory properties in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7. nih.govmdpi.com The anti-inflammatory response is characterized by the modulation of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Studies on total saponins from ginseng show a significant, dose-dependent inhibition of NO production in LPS-activated macrophages, an effect attributed to the suppression of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels. nih.gov This inhibition is crucial as excessive NO production by iNOS contributes to the pathology of many inflammatory diseases. mdpi.com

More specific research on new furostanol steroid saponins (dioscins A, B, and G) isolated from Dioscorea zingiberensis revealed a considerable anti-inflammatory mechanism. rsc.org These compounds were found to decrease the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell models. rsc.org The downregulation of these cytokines is a critical anti-inflammatory effect, as TNF-α and IL-6 are pivotal in amplifying the inflammatory cascade. nih.govnih.gov The mechanism for this is linked to the downregulation of NF-κB expression, a key transcription factor that governs the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6. rsc.orgnih.gov Saponins have been shown to sequester NF-κB in the cytosol, preventing its translocation to the nucleus and thereby inhibiting the transcription of its target genes. nih.gov

Elucidation of Cytotoxic Mechanisms in Cancer Cell Lines (e.g., HT-29, MHCC97H, H1299, HL-60)

The cytotoxic potential of furostanol and pennogenyl saponins has been evaluated against a range of human cancer cell lines. The aglycone (the non-sugar part) of many of these saponins, diosgenin (B1670711), has been shown to inhibit cell proliferation and induce apoptosis in the HT-29 human colon cancer cell line. aacrjournals.orgnih.gov However, not all furostanol saponins exhibit cytotoxic activity; a study on eight new furostanol saponins (ceparosides E-L) from onion seeds found them to be inactive against a panel of five human cancer cell lines, including HCT-8 (colon carcinoma), Bel-7402 (hepatocellular carcinoma), and A549 (non-small cell lung). nih.gov This highlights that the specific structure, including the nature and attachment of sugar moieties, is critical for activity.

Pennogenin (B1253130) steroidal saponins isolated from Paris polyphylla demonstrated significant anti-proliferation activities against HepG2 (hepatocellular carcinoma) cells, with the activity being dependent on the number of sugar moieties attached. nih.govnih.gov

| Compound/Extract | Cell Line | Assay | Result (IC50) | Source |

|---|---|---|---|---|

| Diosgenin | HT-29 (Colon) | Apoptosis/Growth Inhibition | Dose-dependent effect | aacrjournals.org |

| Pennogenin Saponin (B1150181) 2 | HepG2 (Liver) | MTT | 13.5 µM | nih.govnih.gov |

| Pennogenin Saponin 3 | HepG2 (Liver) | MTT | 9.7 µM | nih.govnih.gov |

| Pennogenin Saponin 4 | HepG2 (Liver) | MTT | 11.6 µM | nih.govnih.gov |

| Ceparosides E-L | HCT-8, Bel-7402, A549, etc. | Cytotoxicity | Inactive | nih.gov |

The primary mechanisms by which cytotoxic saponins exert their effects are through the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. mdpi.comnih.govresearchgate.net Diosgenin, the foundational structure for many saponins, induces apoptosis in HT-29 colon cancer cells partly by suppressing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic executioner, caspase-3. aacrjournals.org In other cancer models, such as breast cancer stem-like cells, diosgenin has been shown to induce caspase-3/7-dependent apoptosis. frontiersin.org

Similarly, studies on pennogenin steroidal saponins confirmed their ability to induce apoptosis in HepG2 liver cancer cells at a concentration of 20 µM after 48 hours of treatment. nih.govnih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents because it eliminates cancer cells in a controlled manner without inducing an inflammatory response. nih.govmdpi.com

In addition to inducing apoptosis, steroidal saponins can interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest where they can no longer divide. Diosgenin has been reported to cause cell cycle arrest at different phases depending on the cancer type. For instance, it induces a G1 phase arrest in the human osteosarcoma 1547 cell line, a process linked to an increase in the tumor suppressor protein p53. aacrjournals.org In human hepatocellular carcinoma cells, diosgenin was found to induce G2/M cell cycle arrest. nih.gov This ability to halt cell division is a key component of the anti-proliferative effects observed for these compounds.

Mechanisms of Antimicrobial Efficacy (e.g., Antifungal, Antibacterial Activities)

Steroidal saponins from the Dioscorea genus and other plants are recognized for their antimicrobial properties. researchgate.netnih.gov Their mechanism is often attributed to their ability to complex with sterols in the cell membranes of fungi and other microbes, leading to pore formation, increased membrane permeability, and eventual cell death. researchgate.netnih.gov

In vitro studies have quantified the antifungal activity of pennogenin steroidal saponins, which showed moderate efficacy against pathogenic yeasts. nih.govnih.gov The activity appears to be influenced by the glycosylation pattern, suggesting the sugar chains play a role in the compound's ability to interact with the fungal cell membrane. nih.gov Other saponins have shown potent antifungal activity against various Candida species, with some compounds exhibiting inhibitory effects comparable to the standard antifungal drug fluconazole. mdpi.comscielo.br

The antibacterial potential has also been investigated. Ethanolic extracts of Dioscorea bulbifera peels, rich in saponins, demonstrated significant, dose-dependent antibacterial activity against a panel of clinical pathogens, including both Gram-positive and Gram-negative bacteria. phytopharmajournal.com

| Compound/Extract | Organism | Result (MIC) | Source |

|---|---|---|---|

| Pennogenin Saponin 3 | Candida albicans | 0.6 mg/mL | nih.govnih.gov |

| Pennogenin Saponin 4 | Candida albicans | 1.2 mg/mL | nih.govnih.gov |

| Pennogenin Saponin 3 | Saccharomyces cerevisiae | 0.6 mg/mL | nih.govnih.gov |

| D. bulbifera peel extract (ethanolic) | Bacillus cereus | 125 µg/mL | phytopharmajournal.com |

| D. bulbifera peel extract (ethanolic) | Escherichia coli | 250 µg/mL | phytopharmajournal.com |

| D. bulbifera peel extract (ethanolic) | Klebsiella pneumoniae | 250 µg/mL | phytopharmajournal.com |

Antioxidant Mechanisms at the Cellular Level

The role of furostanol saponins in managing oxidative stress at the cellular level appears to be context-dependent. In inflammatory settings, these compounds can act as antioxidants. For instance, furostanol saponins found in fenugreek are thought to protect cells from oxidative stress. amazonaws.com This antioxidant activity can be linked to their anti-inflammatory effects, as some compounds have been shown to significantly reduce the production of reactive oxygen species (ROS) in LPS-stimulated macrophages. nih.gov By scavenging free radicals, these saponins can break the cycle where inflammation promotes oxidative stress, and vice-versa.

Conversely, in a cancer context, some saponins like diosgenin can exhibit pro-oxidant behavior to achieve a therapeutic effect. Studies on breast cancer stem cells showed that diosgenin substantially increased intracellular ROS levels, which in turn contributed to the induction of caspase-dependent apoptosis. frontiersin.org This suggests that the compound can selectively push cancer cells beyond their oxidative stress threshold, triggering cell death pathways.

Enzyme Modulation Activities (e.g., cAMP Phosphodiesterase Inhibition, Glycation Inhibition, Glycosidase Inhibition)

While data on the inhibition of cAMP phosphodiesterase and glycation by Furost-20(22)-en-3,26-diol or its direct conjugates are not prominent in the reviewed literature, there is substantial evidence for the potent inhibitory effects of steroidal saponins on glycosidase enzymes. This activity is particularly relevant for the management of type 2 diabetes. nih.gov

α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can slow the absorption of glucose after a meal, thereby controlling postprandial hyperglycemia. Several steroidal saponins have been identified as potent α-glucosidase inhibitors, with some showing significantly stronger activity than the clinically used drug, acarbose. nih.gov

A study on saponins from Eleocharis dulcis peel identified daucosterol (B1680990) as a strong, competitive inhibitor of α-glucosidase. nih.gov Molecular docking studies suggest that these saponins bind to the active site of the enzyme through hydrogen bonds and hydrophobic interactions, preventing the substrate from binding. nih.govmdpi.com

| Compound | Source | Inhibition (IC50) | Source |

|---|---|---|---|

| Daucosterol | Eleocharis dulcis | 5.67 mg/L | nih.gov |

| Stigmasterol (B192456) glucoside | Eleocharis dulcis | 7.68 mg/L | nih.gov |

| Campesterol glucoside | Eleocharis dulcis | 10.03 mg/L | nih.gov |

| Acarbose (Reference) | - | 91.50 mg/L | nih.gov |

| Quinoa Husk Saponins | Chenopodium quinoa | 32.62 mg/mL | mdpi.com |

Receptor-Ligand Interactions (e.g., Molecular Docking Studies for Estrogen Mimicry)

The potential for this compound and its conjugates to interact with nuclear receptors, particularly the estrogen receptor (ER), is a subject of significant interest in understanding their biological activity. Molecular docking studies are a primary computational tool used to predict the binding affinity and interaction patterns between a ligand, such as a phytochemical, and a target protein like the ER. These in silico analyses can provide insights into whether a compound might mimic the action of endogenous hormones, such as estrogen.

While direct molecular docking studies specifically targeting this compound with the estrogen receptor are not extensively documented in publicly available research, the broader class of saponins and steroidal compounds found in various plant extracts have been investigated for their potential as phytoestrogens. nih.govresearchgate.net Phytoestrogens are plant-derived compounds that can bind to estrogen receptors and exert estrogenic or anti-estrogenic effects.

Molecular docking analyses of various phytochemicals, including saponins, have demonstrated the potential for these compounds to interact with the ligand-binding domain of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govmdpi.com The binding affinity and the specific interactions with key amino acid residues within the receptor's active site determine the nature and strength of the estrogenic response. For instance, studies on other phytochemicals have identified crucial interactions with residues such as Leu387, Arg394, Glu353, and Thr347 in ERα. nih.gov The binding energies calculated from these docking studies provide a quantitative measure of the interaction's stability.

The general approach for such an investigation would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the estrogen receptor isoforms would be prepared for the docking simulation.

Docking Simulation: Using software like AutoDock, the ligand would be docked into the active site of the receptor. The program would explore various possible binding conformations. nih.gov

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. nih.gov

The structural similarity of the steroidal backbone of this compound to endogenous steroids suggests a plausible basis for its interaction with steroid hormone receptors. However, without specific experimental data from molecular docking or in vitro receptor binding assays for this particular compound, its capacity for estrogen mimicry remains a theoretical possibility based on the behavior of structurally related phytochemicals.

Table 1: Illustrative Data from Molecular Docking Studies of Phytochemicals with Estrogen Receptor Alpha

| Phytochemical Class | Example Compound | Binding Energy (kcal/mol) | Key Interacting Residues in ERα |

| Saponin | (Hypothetical) | - | - |

| Flavonoid | Genistein | -8.5 | Arg394, Glu353, His524 |

| Lignan | Enterolactone | -7.2 | Leu346, Thr347, Leu387 |

This table is illustrative and based on typical findings for the indicated classes of phytochemicals. Specific data for this compound is not available.

Impact on Specific Cellular Functions (e.g., Promotion of Testosterone (B1683101) Production in Rat Leydig Cells)

The influence of this compound and related furostanol saponins on steroidogenesis, particularly the production of testosterone in Leydig cells, has been a focus of in vitro research. Leydig cells, located in the testes, are the primary source of testosterone in males. The synthesis of testosterone is a complex process involving the transport of cholesterol into the mitochondria and a series of enzymatic conversions. nih.gov

In vitro studies using isolated rat Leydig cells or Leydig cell lines (e.g., TM3) provide a controlled environment to investigate the direct effects of compounds on testosterone biosynthesis. jmbfs.org Research on plant extracts rich in furostanol saponins, such as those from Tribulus terrestris, has demonstrated a potential to modulate testosterone production. The proposed mechanisms often involve the upregulation of key steroidogenic enzymes and proteins.

Key cellular events in testosterone production that can be influenced include:

Luteinizing Hormone (LH) Receptor Activity: Testosterone production is primarily stimulated by LH. nih.gov

Steroidogenic Acute Regulatory (StAR) Protein: This protein is crucial for the transport of cholesterol, the precursor for all steroid hormones, across the mitochondrial membrane.

Key Steroidogenic Enzymes: Enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD) are essential for the conversion of cholesterol to testosterone. researchgate.net

While direct studies on purified this compound are limited, research on related compounds like protodioscin, another furostanol saponin, suggests a potential to enhance androgen receptor concentration, making cells more sensitive to androgens like testosterone. wikipedia.org Some studies on plant extracts containing these saponins have reported an increase in testosterone secretion in in vitro models. jmbfs.org